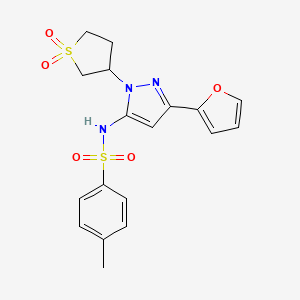
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)-4-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C18H19N3O5S2 and its molecular weight is 421.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)-4-methylbenzenesulfonamide is a complex organic compound that exhibits significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Structural Characteristics
The compound features several notable structural components:
- Pyrazole Ring : Known for its diverse biological activities, including anti-inflammatory and anticancer properties.
- Furan and Thiophene Moieties : Contribute to the compound's reactivity and biological interactions.
- Sulfonamide Group : Enhances solubility and bioavailability.
Biological Activity Overview
The biological activity of this compound can be categorized into several areas:
Anticancer Activity
Research indicates that compounds with pyrazole and furan rings can exhibit potent anticancer effects. For instance, similar pyrazole derivatives have shown significant cytotoxicity against various cancer cell lines, including breast cancer (MCF7) and lung cancer cells. In a study, a related pyrazole compound demonstrated an IC50 value of 39.70 µM against MCF7 cells, indicating its potential as an anticancer agent .
Enzyme Inhibition
The compound's structure suggests potential inhibition of various enzymes relevant to cancer and neurodegenerative diseases. For example, compounds with similar moieties have been shown to inhibit acetylcholinesterase (AChE) and carbonic anhydrase (CA), which are important targets in treating Alzheimer's disease .
| Compound | Target Enzyme | IC50 Value |
|---|---|---|
| Pyrazole Analog 1 | AChE | 66.37 nM |
| Pyrazole Analog 2 | CA I | 0.93 nM |
| Pyrazole Analog 3 | CA II | 0.75 nM |
Anti-inflammatory Properties
Compounds containing the pyrazole nucleus have also been reported to possess anti-inflammatory effects. The modulation of inflammatory pathways through the inhibition of pro-inflammatory cytokines has been observed in several studies .
Understanding the mechanisms by which this compound exerts its effects is crucial for its therapeutic application:
Interaction with Biological Macromolecules
The compound's interaction with proteins and nucleic acids can lead to alterations in cellular signaling pathways. Techniques such as molecular docking studies have shown that similar compounds can bind effectively to the ATP-binding pocket of kinases involved in cancer progression .
Caspase Activation
Studies have indicated that certain pyrazole derivatives can modulate caspase activity, which plays a vital role in apoptosis. The activation or inhibition of specific caspases can determine the survival or death of cancer cells .
Case Studies
Several case studies highlight the compound's potential:
- Cytotoxicity in Cancer Cells : A study demonstrated that a related sulfonamide derivative exhibited significant cytotoxicity against MCF7 cells, suggesting that modifications to the pyrazole structure could enhance efficacy.
- Neuroprotective Effects : Research on similar compounds indicates potential neuroprotective effects through AChE inhibition, providing a promising avenue for Alzheimer's treatment.
Propiedades
IUPAC Name |
N-[2-(1,1-dioxothiolan-3-yl)-5-(furan-2-yl)pyrazol-3-yl]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5S2/c1-13-4-6-15(7-5-13)28(24,25)20-18-11-16(17-3-2-9-26-17)19-21(18)14-8-10-27(22,23)12-14/h2-7,9,11,14,20H,8,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFRFGCHFNFLOGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=NN2C3CCS(=O)(=O)C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













